N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine
Overview
Description
N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The compound is also known by several synonyms, including 1-(2,2-dimethyl-3H-1-benzofuran-7-yl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI Key for this compound is ZXAQWZXMLFUWJO-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC=CC2=C1OC©©C2 .Physical And Chemical Properties Analysis
This compound is typically stored at temperatures below -10°C . The physical form of this compound is liquid .Scientific Research Applications
Vibrational Assignments and Structural Analysis
The vibrational characteristics and structural analysis of related benzofuran compounds provide insight into their potential applications in materials science and chemistry. For example, studies on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound synthesized to model the phenolic resulting from ring-opening polymerization of benzoxazine monomers, have made fundamental vibrational assignments through the analysis of infrared and Raman spectra. Such research is essential for understanding the physical and chemical properties of benzofuran derivatives, which can be crucial for developing new polymers and materials (Dunkers & Ishida, 1995).
Chemical Synthesis and Reactivity
Research into the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems, including studies on N,N-dimethyl-2-(alkylthio)ethylamines and 3-methylthiazolidines, elucidates the chemical reactivity and synthesis pathways of benzofuran analogs. This knowledge is pivotal for the design and synthesis of novel compounds with potential applications in medicinal chemistry and drug development (Ohara, Akiba, & Inamoto, 1983).
Advanced Materials Development
The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the applicability of benzofuran derivatives in creating advanced materials. Such materials have significant potential uses in catalysis, environmental remediation, and the electronics industry, highlighting the versatility of benzofuran compounds in scientific research and industrial applications (Veranitisagul et al., 2011).
Analytical Chemistry Applications
The analysis of primary and secondary aliphatic amines in wastewater and surface water showcases the environmental and analytical chemistry applications of derivatization techniques involving compounds related to N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine. These studies are critical for monitoring environmental pollutants and understanding the fate of chemical compounds in natural water systems (Sacher, Lenz, & Brauch, 1997).
Safety And Hazards
properties
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-7-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)7-9-5-4-6-10(8-13-3)11(9)14-12/h4-6,13H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAQWZXMLFUWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594476 | |
Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine | |
CAS RN |
868755-46-8 | |
Record name | 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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